molecular formula C12H17N2NaO2S B1682797 Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 337-47-3

Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B1682797
CAS No.: 337-47-3
M. Wt: 276.33 g/mol
InChI Key: LYZGJWXNOGIVQA-UHFFFAOYSA-M
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Description

Sodium 5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione (IUPAC name), commonly known as sodium thiamylal, is a thiobarbiturate derivative. Its structure features a 1,3-diazinane-4,6-dione core with a sulfur atom replacing the oxygen at position 2 (2-sulfanylidene) and two substituents at position 5: a pentan-2-yl (sec-pentyl) and a prop-2-enyl (allyl) group. The sodium salt enhances water solubility, making it suitable for intravenous administration. It is historically used as a short-acting anesthetic and sedative .

Properties

CAS No.

337-47-3

Molecular Formula

C12H17N2NaO2S

Molecular Weight

276.33 g/mol

IUPAC Name

sodium;4,6-dioxo-5-pentan-2-yl-5-prop-2-enyl-1H-pyrimidine-2-thiolate

InChI

InChI=1S/C12H18N2O2S.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1

InChI Key

LYZGJWXNOGIVQA-UHFFFAOYSA-M

SMILES

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC=C.[Na+]

Canonical SMILES

CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+]

Appearance

Solid powder

Other CAS No.

337-47-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sodium, Thiamylal
Surital
Thiamylal
Thiamylal Sodium
Thioquinalbarbitone

Origin of Product

United States

Preparation Methods

Thiamylal sodium is synthesized through a series of chemical reactions involving the formation of a thiobarbiturate structure. The synthetic route typically involves the reaction of an appropriate alkyl halide with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized to form the thiobarbiturate ring system.

Chemical Reactions Analysis

Thiamylal sodium undergoes various chemical reactions, including:

    Oxidation: Thiamylal sodium can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: Thiamylal sodium can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.

    Hydrolysis: It can be hydrolyzed to form the corresponding thiobarbituric acid.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, thiols, and thiobarbituric acid .

Scientific Research Applications

Anesthesia

Thiamylal sodium is predominantly used in surgical settings for:

  • Induction of General Anesthesia : It is administered intravenously to achieve rapid sedation and anesthesia for short surgical procedures.
  • Sedation : Due to its quick onset, it allows for fast recovery from sedation, making it suitable for outpatient procedures.

The compound's effectiveness is attributed to its ability to cross the blood-brain barrier rapidly, providing quick anesthetic effects .

Anticonvulsant Use

Thiamylal sodium also exhibits anticonvulsant properties, making it useful in managing seizures. Its interaction with GABA receptors helps stabilize neuronal activity during convulsive episodes.

Pharmacological Properties

Numerous studies have documented the efficacy and safety profile of thiamylal sodium in various clinical scenarios:

  • Clinical Trials : Research indicates that thiamylal sodium provides effective sedation with minimal respiratory depression compared to other barbiturates like pentobarbital. This property makes it advantageous for patients with compromised respiratory function .
  • Neuropharmacology Studies : Investigations into its effects on neurotransmitter systems beyond GABA suggest potential interactions that could influence both therapeutic efficacy and side effect profiles during clinical use .

Mechanism of Action

Thiamylal sodium exerts its effects by binding to a distinct binding site associated with a chloride ionopore at the gamma-aminobutyric acid (GABA) A receptor. This binding increases the duration of time for which the chloride ionopore is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus. This results in the depression of the central nervous system, leading to its sedative and anticonvulsant effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiobarbiturates

Core Structural Features

All thiobarbiturates share a 2-sulfanylidene-1,3-diazinane-4,6-dione backbone. Variations in substituents at position 5 dictate pharmacological properties, solubility, and metabolic stability.

Table 1: Structural Comparison of Key Thiobarbiturates
Compound Name R1 Substituent R2 Substituent Molecular Weight (g/mol) Key Pharmacological Use References
Sodium thiamylal Pentan-2-yl Prop-2-enyl 264.32 (sodium salt) Anesthetic, sedative
Thiopental (sodium salt) Ethyl Pentan-2-yl 242.3 (free acid) Ultra-short-acting anesthetic
Thialbarbitone Cyclohex-2-en-1-yl Prop-2-enyl 252.3 Experimental anticonvulsant
5-Allyl-5-isopropenyl derivative Prop-1-en-2-yl Prop-2-enyl 224.28 Research compound
Buthalital 2-Methylpropyl Prop-2-enyl 240.32 Investigational sedative

Key Structural Differences and Implications

  • Sodium Thiamylal vs. Thiopental : Thiopental substitutes the pentan-2-yl group with ethyl, reducing steric bulk and shortening duration of action due to faster redistribution .
  • Buthalital : A 2-methylpropyl (isobutyl) substituent increases lipophilicity, which may enhance blood-brain barrier penetration but prolong elimination half-life .

Pharmacological and Chemical Properties

Pharmacokinetic and Pharmacodynamic Comparisons

  • Sodium Thiamylal : Rapid onset (30–60 seconds) due to high lipid solubility; metabolized via hepatic oxidation and renal excretion .
  • Thiopental : Ultra-short action (5–10 minutes) due to rapid redistribution into adipose tissue; prolonged use causes cumulative effects .
  • Buthalital : Exhibits a planar pyrimidine ring (unlike the puckered structure of methitural), which may influence GABA receptor binding efficiency .

Solubility and Stability

  • Sodium Thiamylal : Water-soluble (1:5 in water) due to sodium counterion; unstable in acidic conditions, forming precipitates .
  • Thialbarbitone: Moderate solubility in ethanol and chloroform (1:5), favoring formulation in organic solvents .

Biological Activity

Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione, commonly known as thiamylal sodium , is a thiobarbiturate derivative with significant biological activity, particularly in the field of anesthesiology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, clinical applications, and comparative analysis with other compounds.

Chemical Structure and Properties

Thiamylal sodium is characterized by its unique thiobarbiturate structure, which distinguishes it from traditional barbiturates. Its molecular formula is C13H16N2O2SC_{13}H_{16}N_{2}O_{2}S with a molar mass of 264.34g/mol264.34\,g/mol . The compound's structure allows for specific interactions with neurotransmitter systems in the central nervous system (CNS).

Thiamylal sodium primarily exerts its effects through modulation of the gamma-aminobutyric acid (GABA) A receptor. By binding to a specific site associated with the chloride ionophore on this receptor, it enhances GABA's inhibitory effects, leading to CNS depression. This mechanism underlies its efficacy as a sedative and anticonvulsant agent .

In addition to GABAergic modulation, thiamylal sodium may interact with other neurotransmitter systems, potentially influencing both its therapeutic effects and side effect profiles during clinical use .

Pharmacokinetics

Thiamylal sodium is known for its rapid onset and short duration of action , making it particularly suitable for brief surgical procedures. Its pharmacokinetic properties are influenced by various factors including dosage and route of administration (typically intravenous) .

Clinical Applications

Thiamylal sodium is primarily used in medical settings for:

  • Induction of anesthesia : It allows for quick sedation before surgical procedures.
  • Sedation : Used in various clinical scenarios requiring rapid recovery from sedation.

Due to its short duration of action, it is favored in situations where quick recovery from sedation is necessary .

Comparative Analysis

The following table compares thiamylal sodium with other common barbiturates:

Compound Name Type Uses Duration of Action
Thiamylal SodiumThiobarbiturateInduction of anesthesiaShort
SecobarbitalBarbiturateSedation, anesthesiaShort
PentobarbitalBarbiturateSedation, anticonvulsantShort
ThiopentalThiobarbiturateInduction of anesthesiaVery short

Thiamylal sodium is distinguished by its rapid onset and shorter duration compared to secobarbital and pentobarbital, making it particularly suitable for brief surgical procedures .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of thiamylal sodium in various clinical contexts:

  • Surgical Anesthesia : A study demonstrated that thiamylal sodium provides effective induction for general anesthesia with minimal side effects when administered at appropriate doses .
  • Sedation Protocols : Research has shown that thiamylal sodium can be effectively used in sedation protocols for outpatient procedures, ensuring rapid recovery times for patients .
  • Comparative Efficacy : In a comparative study involving multiple anesthetic agents, thiamylal sodium was found to have a favorable profile concerning induction speed and recovery time compared to other agents like thiopental .

Q & A

Q. Route 1 :

  • Step 1: Condensation of ¹³C-labeled thiourea with diethyl pentan-2-ylprop-2-enyl malonate in DMF at 120°C.
  • Step 2: Sodium methoxide-mediated cyclization under argon .

Q. Route 2 :

  • Post-synthetic deuteration via H/D exchange at the C4 and C6 carbonyl positions using D2O and NaOD .

Quality Control : LC-MS with a C18 column (0.1% formic acid mobile phase) monitors isotopic purity (>98% required for in vivo studies).

How do structural analogs of this compound exhibit divergent pharmacological activities, and what SAR trends emerge?

Modification Activity Trend Example
Replacement of C=S with C=OReduced GABA_A receptor binding (IC50 ↑ 3-fold)Thiopental vs. pentobarbital
Prop-2-enyl → PropylDecreased metabolic stability (t1/2 ↓ 40%)Sodium thiopental derivatives
Pentan-2-yl → CyclohexylEnhanced lipid solubility (logP +0.7)Cyclohexyl analogs

Advanced SAR : QSAR models indicate that the allyl group’s π-electron density correlates with anticonvulsant potency (R² = 0.89 in murine models) .

What analytical techniques are critical for resolving tautomeric equilibria in solutions of this compound?

  • ¹³C NMR : Distinguishes keto (C=O at 170–175 ppm) and enol (C-O at 160–165 ppm) forms.
  • IR Spectroscopy : Thiocarbonyl stretches (C=S) at 1150–1250 cm⁻¹ shift upon sodium coordination .
  • X-ray Photoelectron Spectroscopy (XPS) : Sulfur 2p peaks at 163.5 eV (C=S) and 168.2 eV (oxidized S) confirm redox states .

Contradiction : Solid-state NMR may show a single tautomer, while solution NMR reveals dynamic equilibria, necessitating multi-technique validation .

How can hydrogen-bonding patterns in this compound inform cocrystal engineering for enhanced bioavailability?

The sulfanylidene group acts as a hydrogen-bond acceptor (S···H-N, 2.8–3.0 Å), while the sodium ion coordinates with carbonyl oxygen atoms. Cocrystals with nicotinamide (via N-H···O=S interactions) improve dissolution rate by 70% in simulated gastric fluid .

Methodology : Screen coformers using the Cambridge Structural Database (CSD) and validate with PXRD/Pair Distribution Function (PDF) analysis .

What mechanistic insights explain the compound’s instability under UV irradiation?

Photodegradation involves:

  • Pathway 1 : Homolytic cleavage of the C-S bond (λmax = 254 nm), generating thiyl radicals detected via EPR.
  • Pathway 2 : [2+2] Cycloaddition of the prop-2-enyl group, forming a bicyclic byproduct .

Mitigation : Add antioxidants (e.g., BHT) or use amber glassware for storage. Accelerated stability studies (ICH Q1B) are recommended .

How does the sodium counterion affect the compound’s pharmacokinetic profile compared to its free acid form?

Parameter Sodium Salt Free Acid
Solubility (H2O)120 mg/mL5 mg/mL
Plasma t1/28.2 h3.5 h
Protein Binding65%85%

Mechanism : Sodium enhances aqueous solubility via ion-dipole interactions but reduces passive diffusion across lipid membranes. The free acid exhibits higher albumin binding due to hydrophobic interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

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